molecular formula C9H20O4S2 B12692162 Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol CAS No. 167614-38-2

Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol

Cat. No.: B12692162
CAS No.: 167614-38-2
M. Wt: 256.4 g/mol
InChI Key: NERCDLHZQNEDQG-UHFFFAOYSA-N
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Description

Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol is a sulfur-containing organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of both ethyl formate and thiol groups, making it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol typically involves the reaction of ethyl formate with 2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and an oxidizing agent like hydrogen peroxide. The reaction conditions are mild, ensuring the stability of the thiol groups and preventing unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as the application of benign oxidizing agents and recyclable catalysts, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, air

    Reducing Agents: Dithiothreitol

    Catalysts: Triethylamine

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol involves the formation and cleavage of disulfide bonds. The thiol groups can be oxidized to form disulfide bonds, which are stable under oxidative conditions. Conversely, these disulfide bonds can be reduced back to thiol groups in reductive environments. This redox reactivity is crucial for its applications in drug delivery and biodegradable materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol is unique due to its combination of ethyl formate and thiol groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of high-molecular-weight poly(disulfide) polymers with controlled properties .

Properties

CAS No.

167614-38-2

Molecular Formula

C9H20O4S2

Molecular Weight

256.4 g/mol

IUPAC Name

ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol

InChI

InChI=1S/C6H14O2S2.C3H6O2/c9-5-3-7-1-2-8-4-6-10;1-2-5-3-4/h9-10H,1-6H2;3H,2H2,1H3

InChI Key

NERCDLHZQNEDQG-UHFFFAOYSA-N

Canonical SMILES

CCOC=O.C(COCCS)OCCS

Related CAS

167614-38-2

Origin of Product

United States

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